3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
BenchChem offers high-quality 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4OS2/c26-20-10-6-9-19(15-20)17-32-24-28-27-23(29(24)14-13-18-7-2-1-3-8-18)16-30-21-11-4-5-12-22(21)33-25(30)31/h1-12,15H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOOPFPSAJDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , with CAS number 847402-55-5, is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include a triazole ring, a benzothiazole moiety, and a thioether group, which contribute to its biological activities.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. These characteristics are crucial for understanding its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 847402-55-5 |
| Molecular Formula | C25H21FN4OS2 |
| Molecular Weight | 476.6 g/mol |
Anticancer Properties
Research indicates that compounds featuring triazole and benzothiazole derivatives often exhibit anticancer activity. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
In a study involving structurally similar triazole compounds, several demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting that the compound may also possess similar properties .
Antimicrobial Activity
Benzothiazole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the thioether group in this compound may enhance its ability to interact with microbial enzymes or membranes, potentially leading to effective antimicrobial action.
Studies have shown that related compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antimicrobial agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring can act as a chelating agent for metal ions, potentially influencing enzyme activity involved in disease processes. Additionally, the benzothiazole component may facilitate interactions with cellular receptors or enzymes critical for cancer progression or microbial survival .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antimicrobial Efficacy :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
